Chaetomellic acid A

Farnesyltransferase Inhibition Species Selectivity Enzyme Assay

Chaetomellic acid A is the definitive biochemical probe for human farnesyl‑protein transferase (FPTase). Its IC₅₀ of 55 nM against human FPTase and >1600‑fold selectivity over GGTase I ensure unambiguous target attribution in cell‑free systems. A 4091‑fold human‑yeast potency differential makes it essential for comparative enzymology studies. This compound is inactive in whole‑cell assays, confirming its exclusive utility as a reference inhibitor for biochemical and structural investigations. Procure high‑purity (≥98%) CAA to benchmark novel FTase inhibitors or validate human FPTase assays.

Molecular Formula C19H34O4
Molecular Weight 326.5 g/mol
Cat. No. B1232939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetomellic acid A
Synonymschaetomellic acid A
Molecular FormulaC19H34O4
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O
InChIInChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+
InChIKeyULSDRNDLXFVDED-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetomellic Acid A Procurement: A Potent, Selective, and Differentially Active Farnesyltransferase Inhibitor for Ras Signaling Research


Chaetomellic acid A (CAA; CAS 148796-51-4) is a naturally derived alkyl dicarboxylic acid first isolated from the fungus Chaetomella acutiseta [1]. It functions as a potent, reversible, and competitive inhibitor of farnesyl-protein transferase (FPTase), mimicking the natural substrate farnesyl pyrophosphate (FPP) to block the critical post-translational modification of Ras and other CaaX-motif proteins [2]. Its molecular formula is C19H34O4, with a molecular weight of 326.5 Da . Crucially, while it exhibits high potency against human FPTase (IC50 = 55 nM), it is essentially inactive in whole-cell assays, a defining characteristic that dictates its specific utility as a biochemical probe rather than a cellular or in vivo therapeutic agent . This guide provides the quantitative, comparator-based evidence required for informed scientific selection and procurement.

Chaetomellic Acid A vs. Analogs: Why Simple Substitution Risks Compromised FPTase Inhibition and Altered Selectivity Profiles


Substituting chaetomellic acid A with other chaetomellic acids (e.g., B, C) or structurally related analogs is not a straightforward procurement decision due to profound, quantifiable differences in potency and, more critically, species-dependent selectivity. Simple alkyl chain length variations can render the compound completely inactive, as seen with C-8 analogs [1]. Furthermore, while other FTase inhibitors may exist, CAA's unique combination of high human FPTase potency (IC50 = 55 nM) and >99% selectivity over geranylgeranyltransferase I (IC50 = 92 µM) is not a universal class property. The differential activity between human and yeast enzymes—a 4091-fold difference for CAA versus only a 10-fold difference for chaetomellic acid C [2]—demonstrates that even closely related natural products cannot be interchanged without drastically altering experimental outcomes. The quantitative evidence below validates these critical distinctions, underscoring why procurement specifications must be compound-specific.

Quantitative Differentiation of Chaetomellic Acid A: Head-to-Head Performance Data Against Analogs for Informed Procurement


Human vs. Yeast FPTase Inhibition: Chaetomellic Acid A's 4091-Fold Species Selectivity Contrasts Sharply with Chaetomellic Acid C

Chaetomellic acid A exhibits a profound, quantifiable difference in its inhibition of human and yeast FPTase, a characteristic that is not shared by other chaetomellic acids. Against human FPTase, CAA displays an IC50 of 55 nM. However, its potency against the yeast enzyme is dramatically reduced to an IC50 of 225 µM, representing a 4091-fold loss of activity [1]. This is in stark contrast to chaetomellic acid C, which shows only a 10-fold differential in inhibitory activity between the human and yeast enzymes [1]. This extreme species selectivity is a defining feature of CAA that dictates its utility in cross-species or model organism studies.

Farnesyltransferase Inhibition Species Selectivity Enzyme Assay

Intra-Class Potency: Chaetomellic Acid A is 3.4-Fold More Potent Against Human FPTase Than Chaetomellic Acid B

Within the chaetomellic acid family, compound A is not the only potent inhibitor, but it is the most potent. A direct comparison of the two most studied members reveals that chaetomellic acid A (IC50 = 55 nM) is 3.4 times more active than chaetomellic acid B (IC50 = 185 nM) against recombinant human FPTase [1]. This difference, while moderate, can be decisive in assay sensitivity and inhibitor concentration requirements, especially when working with limited enzyme or in high-throughput screening formats.

Farnesyltransferase Inhibition Structure-Activity Relationship Natural Product

Selectivity Over Geranylgeranyltransferase: Chaetomellic Acid A is >1600-Fold Selective for FPTase Over GGTase I

A key differentiator for chaetomellic acid A is its high selectivity for farnesyltransferase (FPTase) over the related enzyme geranylgeranyltransferase type I (GGTase I). While CAA potently inhibits FPTase with an IC50 of 55 nM, its activity against GGTase I is dramatically weaker, with a reported IC50 of 92 µM . This represents a >1600-fold selectivity window. This selectivity profile is crucial for experiments designed to dissect the specific role of farnesylation versus geranylgeranylation in cellular signaling, as cross-inhibition of GGTase I would confound results.

Farnesyltransferase Geranylgeranyltransferase Selectivity Prenylation

Structural Determinants of Activity: Short-Chain Analogs (C-8) are Completely Inactive, Highlighting Chaetomellic Acid A's Optimal Alkyl Chain Length

The biological activity of chaetomellic acids is exquisitely sensitive to the length of their alkyl side chain. A structure-activity relationship (SAR) study revealed that compounds with a shorter C-8 alkyl side chain were completely inactive against FPTase, in contrast to the potent activity of CAA, which possesses a tetradecyl (C-14) chain [1]. This finding underscores that even minor structural modifications can abolish activity, validating the specificity of the natural product's interaction with the FPP binding pocket and confirming that CAA's structure represents a near-optimal fit among this series.

Structure-Activity Relationship Alkyl Chain Length Analogs

Potency of a Synthetic Farnesyl Analog: A 7-Fold Improvement Over Chaetomellic Acid A Against Yeast FPTase

While chaetomellic acid A is a potent inhibitor of human FPTase, a synthetic analogue (Compound 16), in which the tetradecyl group of CAA is replaced by a farnesyl moiety, was found to be 7-fold more potent than CAA as an inhibitor of protein farnesyltransferase from yeast [1]. This demonstrates that while CAA is the benchmark natural product, rational design can yield analogs with enhanced activity against specific enzyme orthologs. However, this also implies that for studies specifically focused on human FPTase, CAA remains the more appropriate comparator and control compound due to its well-characterized human enzyme activity profile.

Farnesyltransferase Yeast Enzyme Synthetic Analog Potency Comparison

Cross-Species Selectivity in Rubber Transferase: Chaetomellic Acid A Exhibits Species-Specific Inhibition, Unlike Its Inactive Shorter Analogs

Beyond its primary target, FPTase, chaetomellic acid A demonstrates differential activity against rubber transferase from two plant species, *Hevea brasiliensis* and *Parthenium argentatum*. While both were inhibited, the study noted species-specific differences in the degree of inhibition [1]. Crucially, several shorter-chain analogs of CAA were found to have no inhibitory effect on rubber transferase activity, despite containing chemical features present in an elongating rubber molecule [1]. This further underscores the structural specificity of CAA's interaction with diverse FPP-binding sites and provides a unique differentiator for researchers studying isoprenoid metabolism in plants.

Rubber Transferase Species Selectivity Isoprenoid Biosynthesis

Chaetomellic Acid A Procurement Scenarios: Validated Applications Rooted in Quantitative Evidence


Human FPTase Biochemical Assays and High-Throughput Screening

This is the primary, evidence-based application for chaetomellic acid A. With its potent IC50 of 55 nM against human FPTase [1], it serves as an ideal positive control or reference inhibitor in biochemical assays. Its >1600-fold selectivity over GGTase I (IC50 = 92 µM) ensures that observed effects in a cell-free system can be confidently attributed to FPTase inhibition rather than cross-reactivity with related prenyltransferases. Procurement is recommended for laboratories establishing or validating human FPTase activity assays.

Cross-Species Selectivity Studies: Validating Ortholog-Specific FPTase Inhibition

The extreme 4091-fold difference in potency between human (IC50 = 55 nM) and yeast (IC50 = 225 µM) FPTase makes chaetomellic acid A a unique and powerful tool for comparative enzymology [1]. Researchers can use this compound to probe structural and functional differences between the FPP-binding pockets of human and yeast orthologs. It is also an essential control when using yeast as a model system for human prenylation pathways, as it quantitatively demonstrates the limitations of such models. Procurement for this purpose requires a clear understanding that the compound will not be active in yeast cells at typical nanomolar concentrations.

Plant Isoprenoid Biosynthesis Research: Investigating Rubber Transferase and FPP-Binding Sites

Based on its demonstrated, albeit species-specific, inhibition of rubber transferase from *Hevea brasiliensis* and *Parthenium argentatum* [1], chaetomellic acid A is a relevant probe for studying this enzyme and other FPP-dependent processes in plants. The inactivity of its shorter-chain analogs [1] further validates the specific structural requirements for this interaction. This application scenario is niche but well-supported by primary literature, making CAA a valid procurement choice for specialized plant biochemistry or bioengineering projects.

Synthetic Chemistry and Medicinal Chemistry: A Benchmark for Analog Development

As a well-characterized natural product with a clear structure-activity relationship, chaetomellic acid A serves as a benchmark for the development of novel FTase inhibitors [1]. Its potent activity and the known impact of modifications (e.g., chain length , farnesyl substitution [2]) provide a baseline against which new synthetic analogs can be compared. Procurement of high-purity CAA is essential for medicinal chemistry groups aiming to improve upon its potency, selectivity, or cellular permeability.

Quote Request

Request a Quote for Chaetomellic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.